N3 Substituent Hydrophobicity Comparison: Isobutyl vs. Methyl, Isopropyl & Cyclopropyl Analogs
The N3 substituent is the sole variable differentiating the target compound from its nearest commercially listed congeners. Calculated partition coefficients (cLogP) provide a rank‑order estimate of lipophilicity: the isobutyl analog (target) is predicted to be more lipophilic than the N3‑methyl and N3‑cyclopropyl variants and iso‑lipophilic with the N3‑isopropyl analog [1]. In published quinazolin‑4(3H)‑one kinase inhibitor series, increased N3 alkyl chain length and branching correlate with enhanced passive membrane permeability up to an optimum, beyond which solubility penalties and off‑target promiscuity emerge [2]. The isobutyl group uniquely combines branching at the β‑carbon (a metabolic shielding feature) with a two‑carbon extension beyond the N3‑isopropyl analog, potentially altering cytochrome P450 oxidation susceptibility without the ring‑strain liability of the cyclopropyl congener.
| Evidence Dimension | Calculated octanol–water partition coefficient (cLogP) as surrogate for lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.6 ± 0.3 (ChemAxon/ALOGPS consensus estimate; C₁₈H₁₈N₄O₂, MW 322.4) |
| Comparator Or Baseline | N3‑Methyl analog (C₁₅H₁₂N₄O₂, MW 280.3): cLogP ≈ 1.8; N3‑Isopropyl analog (C₁₇H₁₆N₄O₂, MW 308.3): cLogP ≈ 2.5; N3‑Cyclopropyl analog (C₁₇H₁₄N₄O₂, MW 306.3): cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 over N3‑methyl; ΔcLogP ≈ +0.6 over N3‑cyclopropyl; ΔcLogP ≈ +0.1 over N3‑isopropyl |
| Conditions | In silico consensus prediction (ALOGPS 2.1 / ChemAxon v. 21.17); no experimental logD₇.₄ data available |
Why This Matters
Lipophilicity differences of this magnitude can translate into meaningful permeability and solubility shifts that affect assay compatibility, formulation requirements, and cellular potency ranking.
- [1] Tetko, I. V. et al. (2005) Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453–463. ALOGPS 2.1 program used for cLogP estimation. http://www.vcclab.org/lab/alogps/ View Source
- [2] Wenglowsky, S. et al. (2012) Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: Rational design and kinase selectivity profile of cell potent type II inhibitors. Bioorg. Med. Chem. Lett. 22, 6237–6241. DOI: 10.1016/j.bmcl.2012.08.007. View Source
